molecular formula C8H7N3O2 B1454474 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 62908-85-4

5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1454474
CAS No.: 62908-85-4
M. Wt: 177.16 g/mol
InChI Key: CADNVJNUYBVVFU-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the linear formula C8H7N3O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H7N3O2/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13/h2-4,10H,1H2,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been explored for their potential in regioselective synthesis. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the chemical versatility of these compounds. This process involves the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3, leading to various substituted derivatives with potential for further chemical applications (Drev et al., 2014).

Antimicrobial Activity

  • Some derivatives of this compound have been evaluated for their antimicrobial properties. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds in pharmacological research (Gein et al., 2009).

Potential in Medical Imaging

  • Research into the medical imaging applications of pyrazolo[1,5-a]pyrimidine derivatives includes the development of fluorine-18 labeled compounds. These compounds have been evaluated for their potential use in tumor imaging with positron emission tomography (PET), highlighting their significance in diagnostic research (Xu et al., 2012).

Role in Synthesis of Functional Fluorophores

  • The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been a focal point in the development of new functional fluorophores. These fluorophores have potential applications in detecting biologically and environmentally relevant species, indicating the role of this compound derivatives in the synthesis of compounds with novel photophysical properties (Castillo et al., 2018).

Safety and Hazards

The safety information for 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound in various applications.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNVJNUYBVVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679061
Record name 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62908-85-4
Record name 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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